

# Application Notes and Protocols for Lentiviral Models of Enasidenib Resistance

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## Compound of Interest

Compound Name: *Enasidenib*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing lentiviral models for studying resistance to **Enasidenib**, a targeted inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) in acute myeloid leukemia (AML).

## Introduction to Enasidenib and Resistance Mechanisms

**Enasidenib** is an oral, small-molecule inhibitor of mutated IDH2 enzymes, which are prevalent in a subset of AML patients. By blocking the neomorphic activity of mutant IDH2, **Enasidenib** reduces the oncometabolite 2-hydroxyglutarate (2-HG), leading to the differentiation of leukemic blasts.<sup>[1]</sup> Despite its clinical efficacy, with an overall response rate of about 40% in relapsed or refractory AML, resistance to **Enasidenib** is a significant clinical challenge.<sup>[1][2]</sup>

Mechanisms of resistance to **Enasidenib** can be broadly categorized as primary (intrinsic) or acquired. Key mechanisms include:

- Secondary IDH2 mutations: Acquired mutations in the IDH2 gene can prevent **Enasidenib** from binding effectively.

- Isoform switching: The emergence of mutations in the IDH1 gene can bypass the therapeutic effect of the IDH2 inhibitor.
- Activation of parallel signaling pathways: Upregulation of receptor tyrosine kinase (RTK) pathways, such as those involving FLT3 and RAS/MAPK, can promote cell survival and proliferation independently of the IDH2 pathway.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Clonal evolution: The selection and expansion of pre-existing or newly mutated subclones that are not dependent on the IDH2 mutation for survival.

Lentiviral vectors are a powerful tool for modeling these resistance mechanisms in vitro and in vivo. They can be used to introduce specific resistance-conferring genes into sensitive AML cell lines or to screen for novel resistance genes.

## Quantitative Data on Enasidenib Activity

The following tables summarize key quantitative data related to **Enasidenib**'s activity and resistance.

Table 1: In Vitro IC50 Values of **Enasidenib** in AML Cell Lines

Cell Line	IDH2 Mutation Status	Enasidenib IC50 (nM)	Reference
IDH2-mutant-TF-1	IDH2 R140Q	~75.5	<a href="#">[6]</a>
HL-60	IDH2 Wild-Type	>10,000	<a href="#">[6]</a>
SR	Not Specified	160	<a href="#">[6]</a>
HCT-116 (Colon)	Not Specified	780	<a href="#">[6]</a>

Table 2: Clinical Response Rates to **Enasidenib** in Relapsed/Refractory AML

Response Metric	Percentage of Patients	Reference
Overall Response Rate (ORR)	40.3%	<a href="#">[2]</a>
Complete Remission (CR)	19.3%	<a href="#">[2]</a>

## Experimental Protocols

Here we provide detailed protocols for establishing lentiviral models of **Enasidenib** resistance.

### Protocol 1: Generation of Enasidenib-Resistant AML Cell Lines by Dose Escalation

This protocol describes the generation of **Enasidenib**-resistant AML cell lines through continuous exposure to increasing concentrations of the drug.

Materials:

- IDH2-mutant AML cell line (e.g., TF-1 with IDH2 R140Q mutation)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and supplements)
- **Enasidenib** (AG-221)
- Cell counting solution (e.g., Trypan Blue)
- Cell viability assay kit (e.g., MTT or CellTiter-Glo)
- Sterile cell culture plates and flasks

Procedure:

- Determine the initial IC<sub>50</sub> of **Enasidenib**:
  - Plate the parental IDH2-mutant AML cells at a density of  $1 \times 10^5$  cells/mL in a 96-well plate.
  - Treat the cells with a range of **Enasidenib** concentrations (e.g., 0.01 nM to 10  $\mu$ M) for 72 hours.
  - Determine cell viability using an MTT or similar assay.
  - Calculate the IC<sub>50</sub> value, which is the concentration of **Enasidenib** that inhibits cell growth by 50%.

- Initiate continuous drug exposure:
  - Culture the parental AML cells in the presence of **Enasidenib** at a concentration equal to the IC50.
  - Monitor cell viability and proliferation regularly. Initially, a significant portion of the cells may die.
  - Replenish the medium with fresh **Enasidenib**-containing medium every 2-3 days.
- Dose escalation:
  - Once the cells have adapted and are proliferating steadily at the initial **Enasidenib** concentration, gradually increase the drug concentration. A stepwise increase of 1.5 to 2-fold is recommended.
  - Continue to monitor the cells and allow them to adapt to each new concentration before the next escalation. This process can take several months.
  - A case series in patients has shown that dose escalation from 100mg to 200mg daily was tolerated and could improve response, providing a rationale for this approach in vitro.<sup>[7][8]</sup>
- Characterize the resistant cell line:
  - Once a cell line is established that can proliferate in a significantly higher concentration of **Enasidenib** (e.g., 10-fold or higher than the parental IC50), perform a new IC50 determination to quantify the level of resistance.
  - Analyze the resistant cells for potential mechanisms of resistance, such as secondary IDH2 mutations or activation of bypass signaling pathways, through techniques like DNA sequencing and western blotting.

## Protocol 2: Lentiviral Overexpression of NRAS G12D to Induce Enasidenib Resistance

This protocol details the use of lentiviral vectors to overexpress a constitutively active form of NRAS (G12D), a known mechanism of resistance to **Enasidenib**.

**Materials:**

- IDH2-mutant AML cell line (e.g., TF-1 with IDH2 R140Q)
- Lentiviral vector encoding human NRAS G12D with a selectable marker (e.g., puromycin resistance)
- Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
- HEK293T cells for lentivirus production
- Transfection reagent
- Polybrene or other transduction enhancement reagent
- Puromycin
- Complete cell culture medium

**Procedure:**

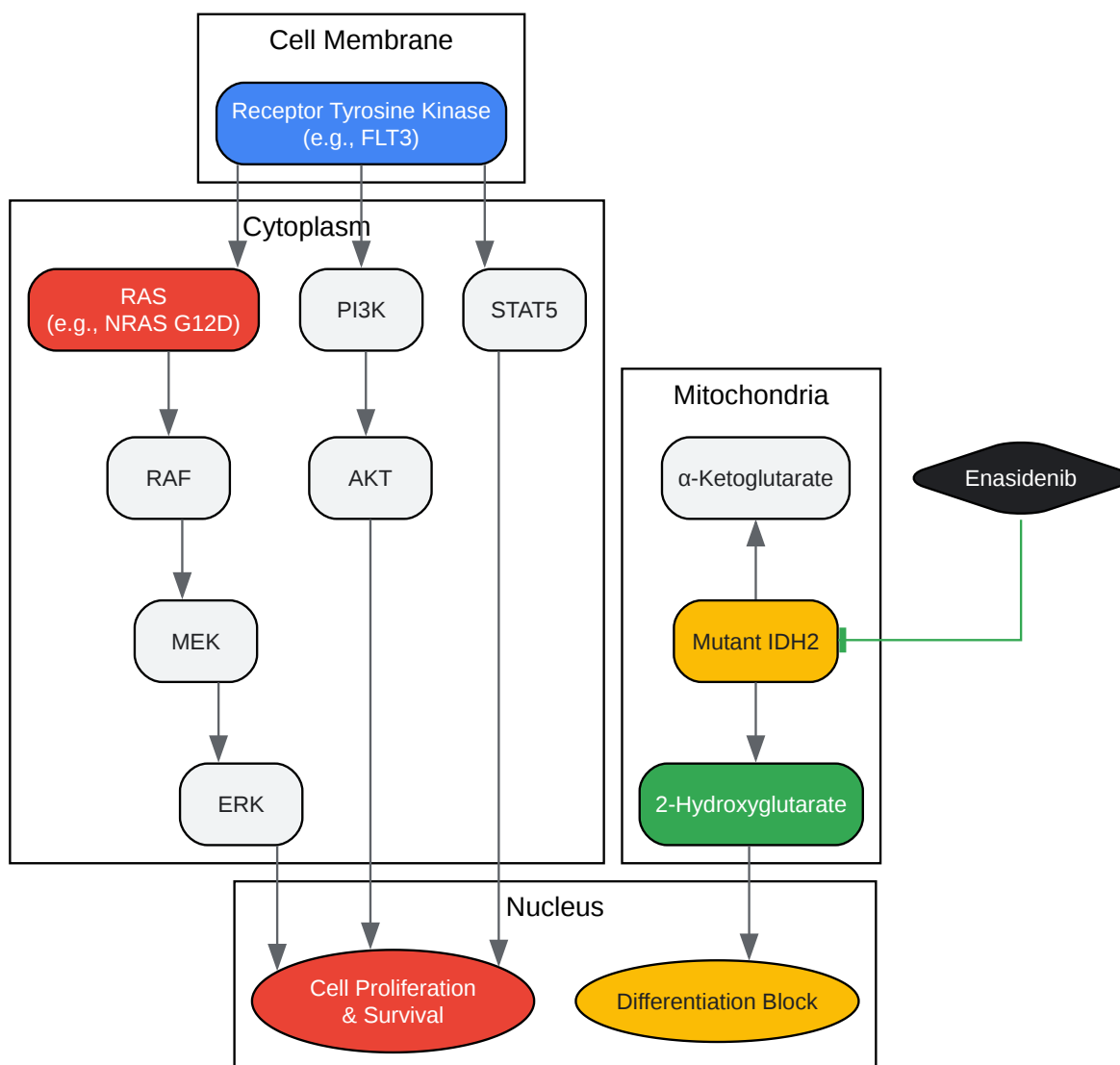
- **Lentivirus Production:**
  - Co-transfect HEK293T cells with the NRAS G12D lentiviral vector and the packaging plasmids using a suitable transfection reagent.
  - Collect the virus-containing supernatant 48 and 72 hours post-transfection.
  - Concentrate the viral particles, for example, by ultracentrifugation.
  - Determine the viral titer.
- **Lentiviral Transduction of AML Cells:**
  - Plate the IDH2-mutant AML cells at a density of  $5 \times 10^5$  cells/mL in a 24-well plate.[\[9\]](#)
  - Add the concentrated lentivirus at a desired multiplicity of infection (MOI) in the presence of a transduction-enhancing reagent like Polybrene (final concentration 4-8  $\mu\text{g/mL}$ ).[\[10\]](#)

- Incubate the cells with the virus for 24 hours.<sup>[9]</sup>
- Remove the virus-containing medium and replace it with fresh complete medium.
- Selection of Transduced Cells:
  - 48 hours post-transduction, begin selection of the transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
  - Maintain the cells under puromycin selection until a stable, resistant population is established.
- Confirmation of NRAS G12D Expression and Functional Consequences:
  - Confirm the overexpression of NRAS G12D in the transduced cells by western blotting.
  - Assess the activation of downstream signaling pathways (e.g., MAPK/ERK) by western blotting for phosphorylated forms of key proteins.
  - Determine the IC<sub>50</sub> of **Enasidenib** in the NRAS G12D-overexpressing cells and compare it to the parental cell line to confirm the induction of resistance.

## Visualizations

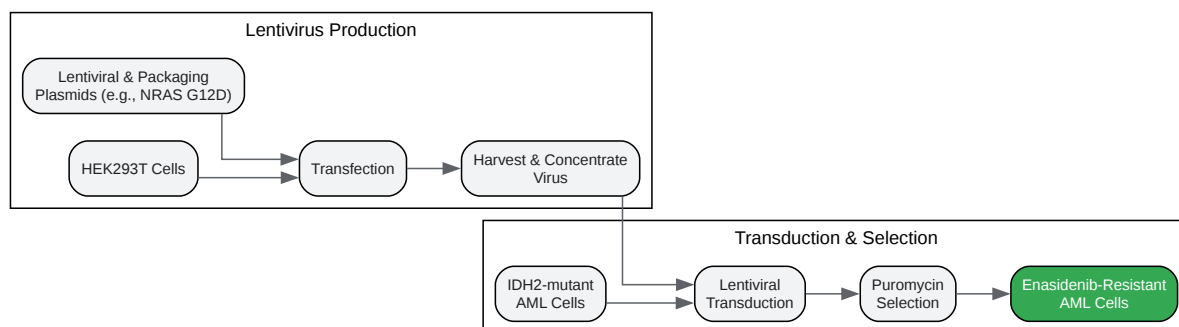
### Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in **Enasidenib** resistance and the experimental workflows for generating resistant cell models.



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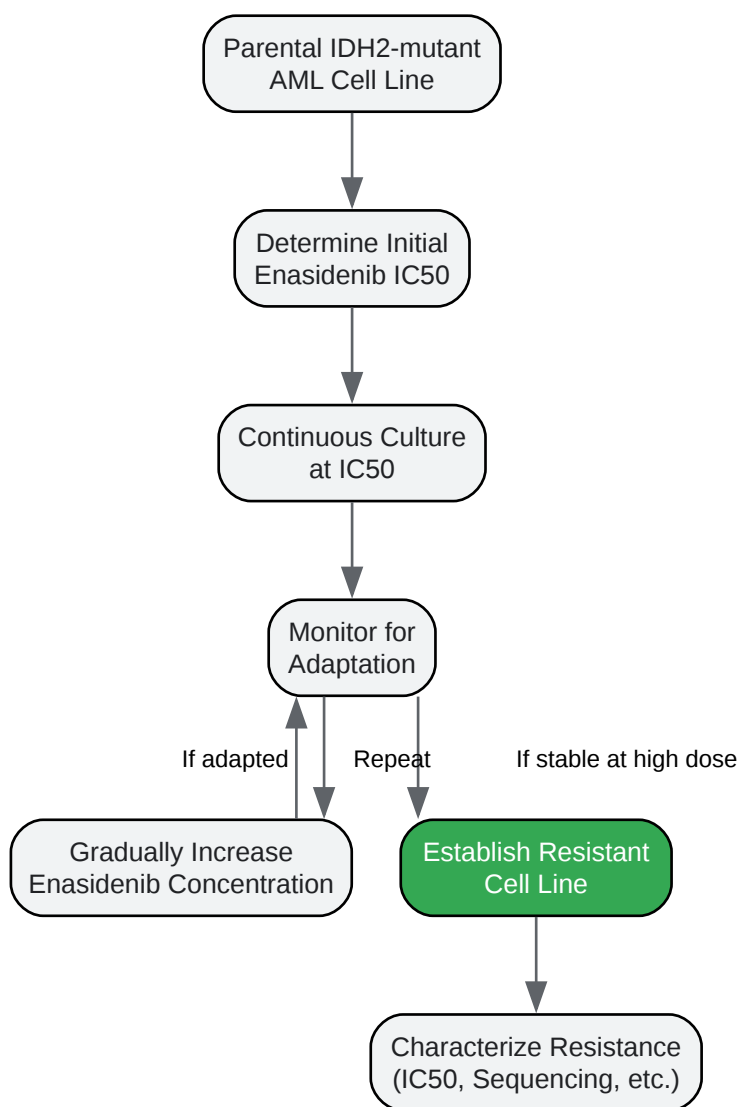
Caption: Signaling pathways in **Enasidenib** resistance.



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Caption: Lentiviral workflow for resistance model generation.





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Caption: Dose-escalation workflow for resistance model generation.

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